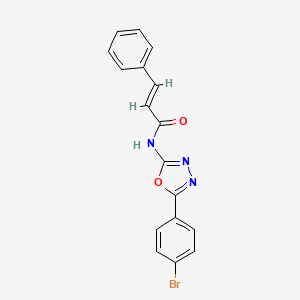

N-(5-(4-溴苯基)-1,3,4-恶二唑-2-基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

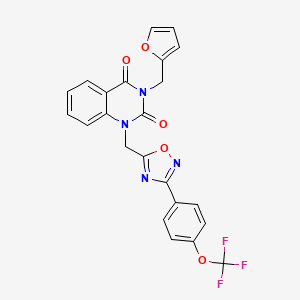

“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a complex organic compound. It likely contains a cinnamamide group, which is a type of aromatic amide, and an oxadiazole group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .科学研究应用

- N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide and its derivatives have been investigated for their antimicrobial potential. In particular, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine showed promising activity against bacterial and fungal strains . Researchers are exploring these compounds as potential agents to combat Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium.

- The same compound demonstrated antioxidant effects in vitro. Researchers evaluated its activity using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power . These findings suggest that it could serve as a natural antioxidant or be used in formulations with antioxidant properties.

- The compound’s structure, including the diphenyl sulfone scaffold, makes it interesting for drug design. Researchers have conducted in silico studies to explore its potential antimicrobial effects and toxicity . Understanding its interactions with biological targets can guide further drug development.

- Toxicity assessment is crucial for drug safety. Researchers evaluated the toxicity of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide using freshwater cladoceran Daphnia magna Straus as a model organism . Such alternative toxicity testing methods are essential for sustainable drug development.

- The compound belongs to several chemotypes, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles . These diverse structural features open up possibilities for further exploration in medicinal chemistry.

- Researchers have synthesized related compounds, such as 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide , which also contains a bromophenyl moiety. This compound was obtained through successive direct lithiations and bromination reactions starting from thiophene . Such synthetic pathways contribute to our understanding of structure-activity relationships.

Antimicrobial Activity

Antioxidant Properties

Drug Design and Scaffold Exploration

Alternative Toxicity Testing

Chemical Organic Compounds

Regioselective Synthesis

作用机制

Target of Action

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, also known as (E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide, is a synthetic compound that has been studied for its potential biological activities . The primary targets of this compound are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the regulation of acetylcholine levels in the body, which is important for nerve impulse transmission .

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its level in the cerebral cortex

Biochemical Pathways

The inhibition of AChE and BuChE by N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle movement and memory processing . By inhibiting the breakdown of acetylcholine, the compound potentially enhances cholinergic transmission .

Pharmacokinetics

The compound’s clogp values, which are indicative of its lipophilicity, were found to be in the range of 494–559 for the cinnamamide series . This suggests that the compound may have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of AChE and BuChE by N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide leads to an increase in acetylcholine levels in the cerebral cortex . This could potentially slow down the progression of diseases like Alzheimer’s, which are characterized by a decrease in acetylcholine levels . .

安全和危害

未来方向

The future directions for research on “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” and similar compounds could involve further exploration of their antimicrobial and anticancer activities. There’s also potential for these compounds to be used as lead compounds for rational drug designing .

属性

IUPAC Name |

(E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-11H,(H,19,21,22)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDINGPLPNOCVOK-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

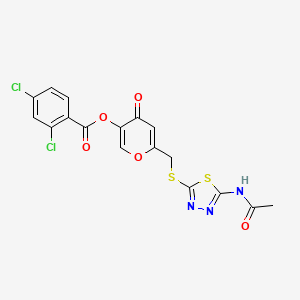

![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)

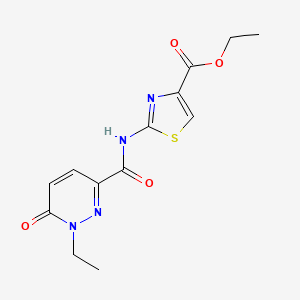

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

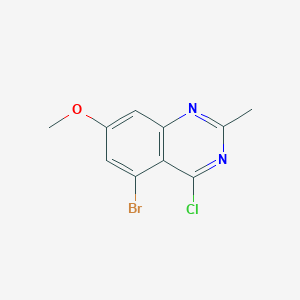

![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)

![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)